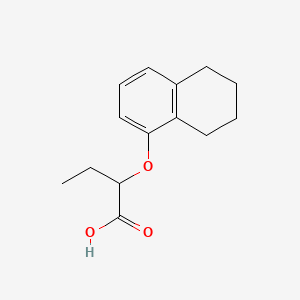
ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Staphylococcal Enterotoxin B (SEB) is an exotoxin produced by the gram-positive bacteria Staphylococcus aureus . It is one of the toxins responsible for staphylococcal food poisoning in humans . SEB is a superantigen, meaning it can stimulate a large number of immune cells, leading to significant inflammation . It is toxic by inhalation and ingestion .
Synthesis Analysis
SEB is produced by Staphylococcus aureus, a common bacterium found in the environment and in the human body . The toxin is synthesized by the bacteria during the exponential to stationary phases of bacterial growth . The production of SEB is regulated by the accessory gene regulator (Agr) system, a quorum sensing system in Staphylococcus aureus .Molecular Structure Analysis
SEB shares a similar two-domain fold (N and C-terminal domains) with a long alpha-helix in the middle of the molecule, a characteristic beta-barrel known as the “oligosaccharide/oligonucleotide fold” at the N-terminal domain and a beta-grasp motif at the C-terminal domain . Each superantigen possesses slightly different binding modes when it interacts with MHC class II molecules or the T-cell receptor .Chemical Reactions Analysis
SEB acts as a superantigen, causing the immune system to release a large amount of cytokines that lead to significant inflammation . It functions by cross-linking MHC class II molecules with T-cell receptors, leading to activation of a significant fraction of T-cells .Physical And Chemical Properties Analysis
SEB is a heat-stable superantigen . It can withstand boiling at 100°C for a few minutes . Despite its stability, it can be inactivated by certain decontamination methods, such as soap and water .Mecanismo De Acción
SEB facilitates the infection of the host organism by inducing pathogenesis . It causes a major inflammatory response in the host via superantigenic properties . It functions as a superantigen through activation of a significant fraction of T-cells (up to 20%) by cross-linking MHC class II molecules with T-cell receptors .
Safety and Hazards
SEB is a potential agent of bioterrorism due to its ease of production and dispersion, a delayed onset of symptoms, an ability to cause high morbidity, and the difficulty in discerning between intentional intoxication and natural intoxication . It is fatal if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Propiedades
Número CAS |
11100-45-1 |
|---|---|
Nombre del producto |
ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS |
Fórmula molecular |
C24H31N3O7 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



